6-Amino-4-hydroxy-2-naphthalenesulfonic acid
Overview
Description
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is an organic compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, characterized by the presence of amino, hydroxy, and sulfonic acid functional groups. This compound is commonly used in the synthesis of dyes and pigments due to its ability to undergo azo coupling reactions .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various dyes and in the modification of graphene oxide .
Mode of Action
It’s known to undergo azo coupling reactions with other compounds during the synthesis of dyes .
Biochemical Pathways
It’s involved in the oxidative polymerization process during the synthesis of polygamma (γ) acid .
Result of Action
It’s known to be involved in the synthesis of dyes and the modification of graphene oxide .
Action Environment
The action, efficacy, and stability of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid can be influenced by various environmental factors. For instance, it’s soluble in ethanol and ether, and slightly soluble in water . Its water solution or sodium salt solution exhibits blue fluorescence .
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-4-hydroxy-2-naphthalenesulfonic acid can be synthesized through various methods. One common method involves the reaction of 2-aminonaphthalene-6,8-disulfonic acid with sodium hydroxide at elevated temperatures (190°C) for an extended period (16 hours), followed by further heating for an additional 6 hours . Another method involves the Bucherer reaction, where naphthol is used as a starting material, undergoing aminophosphorylation and sulfonation at temperatures ranging from 100°C to 190°C .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-2-naphthalenesulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound reacts with diazonium ions, such as 3-trifluoromethyl- and 4-nitrobenzenediazonium ions, in highly concentrated aqueous alkaline solutions to form aminoazo and hydroxyazo compounds.
Oxidation and Reduction: The presence of amino and hydroxy groups allows for oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Azo Coupling: Typically involves diazonium salts in alkaline solutions.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products
Aminoazo and Hydroxyazo Dyes: These are the primary products formed from azo coupling reactions, widely used in the dye industry.
Scientific Research Applications
6-Amino-4-hydroxy-2-naphthalenesulfonic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of various dyes and pigments, including aminoazo and hydroxyazo dyes.
Medicine: Investigated for its potential use in drug delivery systems due to its functional groups that can be modified for targeted delivery.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-8-naphthol-6-sulfonic Acid
- 7-Amino-1-naphthol-3-sulfonic Acid
- γ Acid
Uniqueness
6-Amino-4-hydroxy-2-naphthalenesulfonic acid is unique due to its specific arrangement of functional groups, which allows for selective reactions and the formation of distinct products. Its ability to form both aminoazo and hydroxyazo compounds sets it apart from other similar compounds .
Properties
IUPAC Name |
6-amino-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-2-1-6-3-8(16(13,14)15)5-10(12)9(6)4-7/h1-5,12H,11H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVNWNSRNTWPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026547 | |
Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0026547 | |
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Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
90-51-7, 94552-33-7, 90459-13-5 | |
Record name | Gamma acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-8-hydroxynaphthalene-6-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090517 | |
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Record name | C.I | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy- | |
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Record name | 6-Amino-4-hydroxynaphthalene-2-sulfonic acid | |
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Record name | 6-amino-4-hydroxynaphthalene-2-sulphonic acid | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, diazotized, coupled with diazotized 4-aminobenzenesulfonic acid, diazotized aniline and resorcinol | |
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Record name | 2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-, coupled with diazotized 5-amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, diazotized, coupled with m-phenylenediamine, sodium salts | |
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Record name | 2-AMINO-8-HYDROXYNAPHTHALENE-6-SULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-Amino-4-hydroxy-2-naphthalenesulfonic acid?
A: this compound possesses the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol. Its structure comprises a naphthalene ring system with an amino group (-NH2) at position 6, a hydroxyl group (-OH) at position 4, and a sulfonic acid group (-SO3H) at position 2. []
Q2: Can you elaborate on the evidence for N-coupling of this compound with benzenediazonium ions?
A: Research has revealed the formation of specific byproducts during the reaction of this compound with benzenediazonium ions. These byproducts include compounds resulting from the azo coupling of diazotized this compound with itself and further reaction with another benzenediazonium ion. This observation suggests a mechanism where initial N-coupling of this compound with benzenediazonium ion occurs, followed by tautomeric rearrangement and protonation to yield diazotized this compound and aniline. This finding challenges previous assumptions that naphthylamine derivatives exclusively undergo C-coupling. []
Q3: How does this compound contribute to the preparation of water-dispersible graphene?
A: this compound plays a crucial role in functionalizing graphite oxide to produce water-dispersible graphene. Reacting graphite oxide with this compound leads to the delamination of the graphite oxide crystal layers, as evidenced by the disappearance of the characteristic basal reflection (002) peak in X-ray diffraction studies. The attachment of this compound molecules to the graphene surface, confirmed by spectroscopic analyses, imparts water solubility. []
Q4: What are the potential applications of this compound-modified graphene in material science?
A: this compound-modified reduced graphene oxide demonstrates promise as a supercapacitor electrode material. Electrochemical characterizations reveal a high specific capacitance, good electrochemical cyclic stability, high power density, and high energy density, making it a promising candidate for energy storage applications. []
Q5: How does the polymerization of this compound proceed, and what are the characteristics of the resulting polymer?
A: Oxidative polymerization of this compound in an aqueous alkaline environment yields a polymer (γ-AP) with regioselective 1–4 oxazine rings. The polymer exhibits an average molecular weight of 32,000 Da with a polydispersity index of 1.42. Characterization techniques like NMR, FT-IR, and UV-Vis spectroscopy confirm its structure. Interestingly, γ-AP displays multicolored emission in dimethylsulfoxide (DMSO) depending on the excitation wavelength. Structural analyses using XRD, DSC, DMA, and TEM reveal a semicrystalline nanofiber morphology with varying lengths (10–500 nm). []
Q6: What information is available on the thermal stability and decomposition kinetics of this compound polymer (γ-AP)?
A: Thermal analysis reveals that γ-AP undergoes solid-state thermal decomposition. The kinetic parameters associated with this process have been determined using both differential (Friedman and Kissenger) and integral (FWO, KAS, Tang, Starink, and Boswell) isoconversional methods. The calculated activation energies from these methods consistently fall within the range of 179.7 to 188.5 kJ mol−1. Further analysis of master plot curves suggests a diffusion-type kinetic model for the solid-state thermal decomposition of γ-AP. []
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